molecular formula C7H11N3O2 B2580319 {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol CAS No. 2031269-23-3

{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol

Cat. No.: B2580319
CAS No.: 2031269-23-3
M. Wt: 169.184
InChI Key: CHMIIDAKGWNKAF-UHFFFAOYSA-N
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Description

{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol is a heterocyclic compound that features a unique triazolo-oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, {5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol is unique due to its specific triazolo-oxazepine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-5-7-9-8-6-1-3-12-4-2-10(6)7/h11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMIIDAKGWNKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN2C1=NN=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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